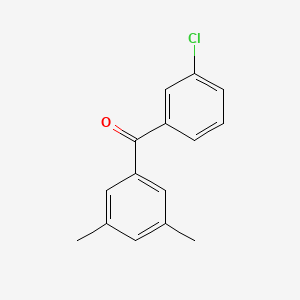

3-Chloro-3',5'-dimethylbenzophenone

Description

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and widely used method for synthesizing aromatic ketones. nih.govresearchgate.net This electrophilic aromatic substitution reaction typically involves the reaction of an acyl chloride or anhydride (B1165640) with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). nih.govresearchgate.net

For the synthesis of 3-Chloro-3',5'-dimethylbenzophenone, two primary Friedel-Crafts pathways are conceivable:

Pathway A: The acylation of 1,3-dimethylbenzene (m-xylene) with 3-chlorobenzoyl chloride.

Pathway B: The acylation of chlorobenzene (B131634) with 3,5-dimethylbenzoyl chloride.

The reaction is generally carried out in an inert solvent, and the choice of Lewis acid and reaction conditions can significantly influence the yield and regioselectivity of the product. researchgate.netresearchgate.net While effective, this method can sometimes be limited by the deactivating nature of the chloro-substituent on the aromatic ring, potentially requiring harsher reaction conditions. Modern variations of this reaction utilize more efficient and environmentally benign catalysts, including certain ionic liquids. researchgate.net

Grignard Reaction

The Grignard reaction provides a powerful tool for carbon-carbon bond formation and can be adapted for the synthesis of benzophenones. libretexts.orgyoutube.com The synthesis generally proceeds in a two-step sequence:

Nucleophilic Addition: A Grignard reagent, prepared from an aryl halide and magnesium metal, is reacted with an appropriate benzaldehyde (B42025) derivative. patsnap.com For this compound, this could involve the reaction of 3-chlorophenylmagnesium bromide with 3,5-dimethylbenzaldehyde, or alternatively, 3,5-dimethylphenylmagnesium bromide with 3-chlorobenzaldehyde. This step yields a diarylmethanol intermediate.

Oxidation: The resulting diarylmethanol is then oxidized to the corresponding benzophenone (B1666685). patsnap.com A variety of oxidizing agents can be employed for this transformation, such as pyridinium (B92312) chlorochromate (PCC) or chromic acid.

This methodology is versatile, but the highly reactive nature of the Grignard reagent necessitates the use of anhydrous solvents and inert atmospheric conditions to prevent quenching of the reagent. libretexts.orgumkc.edu

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as a highly efficient and functional-group-tolerant method for the synthesis of biaryl compounds and, by extension, diaryl ketones. libretexts.orgmdpi.com The Suzuki reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. mdpi.com

To synthesize this compound, one could envision the coupling of 3-chlorobenzoyl chloride with 3,5-dimethylphenylboronic acid. mdpi.comresearchgate.net This approach offers the advantage of mild reaction conditions and high selectivity, often avoiding the harsh conditions associated with Friedel-Crafts reactions. thieme-connect.de The choice of palladium catalyst, ligands, and base is crucial for optimizing the reaction yield. libretexts.orgresearchgate.net

Table 1: Comparison of Synthetic Methodologies

| Methodology | Reactants | Key Reagents/Catalysts | General Advantages | General Disadvantages |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Aromatic compound and Acyl chloride/anhydride | Lewis Acid (e.g., AlCl₃, FeCl₃) nih.govresearchgate.net | Often uses readily available starting materials; well-established method. nih.gov | Can have regioselectivity issues; requires stoichiometric amounts of catalyst; sensitive to substituent effects. rsc.org |

| Grignard Reaction | Aryl halide, Magnesium, and Benzaldehyde derivative | Mg, Oxidizing agent (e.g., PCC) patsnap.com | Strong C-C bond formation; versatile for various substitutions. patsnap.com | Requires strictly anhydrous conditions; sensitive to functional groups. libretexts.org |

| Suzuki-Miyaura Coupling | Acyl chloride and Arylboronic acid | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) mdpi.comresearchgate.net | High functional group tolerance; mild reaction conditions; high yields and selectivity. libretexts.org | Cost of palladium catalysts; requires synthesis of boronic acid precursors. |

Structure

3D Structure

Properties

IUPAC Name |

(3-chlorophenyl)-(3,5-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO/c1-10-6-11(2)8-13(7-10)15(17)12-4-3-5-14(16)9-12/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCPWBOXLLXYQCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2=CC(=CC=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373912 | |

| Record name | 3-Chloro-3',5'-dimethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844884-98-6 | |

| Record name | (3-Chlorophenyl)(3,5-dimethylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=844884-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-3',5'-dimethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Purification and Isolation Techniques for High Purity 3 Chloro 3 ,5 Dimethylbenzophenone

Recrystallization

Recrystallization is a fundamental and effective technique for purifying solid organic compounds. This method relies on the difference in solubility of the desired compound and its impurities in a suitable solvent or solvent system at different temperatures. google.com For this compound, a suitable solvent would be one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. The process involves dissolving the crude solid in a minimum amount of hot solvent, followed by slow cooling to induce the formation of crystals of the pure compound, leaving impurities dissolved in the mother liquor. google.com The selection of an appropriate solvent system, which can range from nonpolar solvents like heptane (B126788) to more polar ones like ethyl acetate (B1210297) or alcohols, is critical for efficient purification. google.com

Column Chromatography

Column chromatography is a highly versatile and widely used purification technique in organic synthesis, capable of separating compounds with very similar physical properties. youtube.com The separation is based on the differential adsorption of the components of a mixture onto a stationary phase (commonly silica (B1680970) gel or alumina) as a mobile phase (eluent) is passed through the column. youtube.com

For the purification of this compound, a typical procedure would involve:

Packing the column: A glass column is packed with a slurry of silica gel in a nonpolar solvent.

Loading the sample: The crude product is dissolved in a minimal amount of solvent and loaded onto the top of the silica gel bed.

Elution: A solvent or a gradient of solvents (eluent) is passed through the column. The polarity of the eluent is gradually increased to sequentially elute the separated compounds. youtube.com Less polar compounds generally elute first, followed by more polar compounds. A common eluent system for benzophenones is a mixture of a nonpolar solvent like heptane or hexane (B92381) and a slightly more polar solvent like ethyl acetate. google.com

Fraction Collection: The eluate is collected in a series of fractions, which are then analyzed (e.g., by Thin-Layer Chromatography) to identify those containing the pure product.

Other Techniques

While recrystallization and column chromatography are the most common methods, other techniques can also be employed:

Solid-Phase Extraction (SPE): This technique is often used for sample clean-up and can be seen as a simplified form of column chromatography. It uses a solid sorbent, typically in a cartridge format, to retain either the desired compound or impurities from a solution. mdpi.commdpi.com

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC can be used. This method offers superior separation efficiency compared to standard column chromatography. nih.gov

Table 2: Summary of Purification Techniques

| Technique | Principle | Stationary/Mobile Phase (if applicable) | Primary Application |

|---|---|---|---|

| Recrystallization | Differential solubility in a solvent at varying temperatures. google.com | N/A (Solvent selection is key) | Purification of crude solid products. |

| Column Chromatography | Differential adsorption onto a solid support. youtube.com | Stationary: Silica Gel or Alumina. Mobile: Solvent gradient (e.g., Heptane/Ethyl Acetate). google.com | Separation of complex mixtures and purification to high purity. |

| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid phase. mdpi.com | Solid sorbent (e.g., C18) and elution solvent. mdpi.com | Rapid sample clean-up and pre-concentration. |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between stationary and mobile phases under pressure. nih.gov | Stationary: e.g., C18 column. Mobile: Solvent mixture (e.g., Acetonitrile/Methanol/Water). nih.gov | Analytical quantification and high-purity preparative separation. |

Chemical Reactivity and Transformation Pathways of 3 Chloro 3 ,5 Dimethylbenzophenone

Mechanistic Investigations of Electrophilic Aromatic Substitution on 3-Chloro-3',5'-dimethylbenzophenone

The two phenyl rings of this compound exhibit different susceptibilities to electrophilic attack due to their distinct substitution patterns. The benzoyl group is a meta-directing deactivator, while the chloro substituent is an ortho-, para-directing deactivator. Conversely, the methyl groups on the other ring are ortho-, para-directing activators. This electronic disparity governs the regioselectivity of electrophilic aromatic substitution reactions.

The two methyl groups at the 3' and 5' positions strongly activate the ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions. Therefore, nitration is expected to occur predominantly at the 2', 4', and 6' positions of the dimethyl-substituted ring. The steric hindrance from the adjacent benzoyl group and the existing methyl groups would influence the relative yields of the possible isomers. In a related compound, 3,4-dimethylbenzophenone, the substitution pattern would similarly be governed by the activating methyl groups. sigmaaldrich.com

Expected Products of Nitration:

3-Chloro-3',5'-dimethyl-2'-nitrobenzophenone

3-Chloro-3',5'-dimethyl-4'-nitrobenzophenone

3-Chloro-3',5'-dimethyl-6'-nitrobenzophenone

Halogenation of this compound, typically employing reagents like Br₂ with a Lewis acid catalyst (e.g., FeBr₃) or N-bromosuccinimide (NBS) for benzylic halogenation, would also be directed by the existing substituents. libretexts.org Electrophilic aromatic halogenation would favor the activated dimethyl-substituted ring, leading to bromo-derivatives at the 2', 4', or 6' positions.

Alternatively, radical halogenation using NBS under UV light could potentially lead to the substitution at the benzylic positions of the methyl groups. libretexts.org This would result in the formation of (bromomethyl) derivatives, which are valuable intermediates for further functionalization. The biosynthesis of Griseofulvin, for instance, involves a halogenation step on an activated aromatic ring of a benzophenone (B1666685) intermediate. wikipedia.org

Nucleophilic Additions and Substitutions Involving the Carbonyl Moiety

The carbonyl group in this compound is a prime site for nucleophilic attack. The electrophilicity of the carbonyl carbon makes it susceptible to a variety of nucleophiles, leading to a range of addition and substitution products.

The reductive coupling of ketones to form 1,2-diols, known as pinacol (B44631) coupling, is a well-established reaction. wikipedia.orgorganic-chemistry.org In the case of this compound, this reaction would likely proceed via a one-electron reduction of the carbonyl group by a reducing agent like magnesium to form a ketyl radical anion. youtube.com Dimerization of two of these radicals would yield the corresponding pinacol, a symmetrically substituted 1,2-diol. wikipedia.orgyoutube.com

Given the asymmetry of the starting ketone, the resulting pinacol would be a mixture of diastereomers (racemic and meso forms). The reaction can be sensitive to steric hindrance around the carbonyl group, and the presence of the ortho-chloro substituent and the methyl groups may influence the reaction rate and the diastereoselectivity of the product. Cross-pinacol coupling reactions have also been developed to form unsymmetrical 1,2-diols. nih.gov Photochemical methods can also be employed to initiate pinacol coupling of benzophenones. acs.org

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds, are potent nucleophiles that readily add to the carbonyl carbon of ketones to form tertiary alcohols. umkc.eduyoutube.com The reaction of this compound with a Grignard reagent, for example, would proceed through a nucleophilic addition to the carbonyl carbon, followed by an acidic workup to protonate the resulting alkoxide. youtube.com

The choice of the Grignard reagent would determine the nature of the third substituent on the newly formed tertiary alcohol. For instance, reaction with methylmagnesium bromide would yield 1-(3-chlorophenyl)-1-(3,5-dimethylphenyl)-1-ethanol. The reaction is generally robust, though steric hindrance from the substituents on the benzophenone could affect the reaction rate. libretexts.org

Derivatization and Functionalization Strategies for this compound

The presence of multiple functional groups and reactive sites in this compound allows for a wide array of derivatization and functionalization strategies. These modifications can be used to synthesize new compounds with potentially interesting chemical or biological properties. nih.gov

The chloro substituent on one of the phenyl rings can be a site for nucleophilic aromatic substitution under specific conditions or can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-nitrogen bonds. The methyl groups can be functionalized through radical halogenation followed by nucleophilic substitution. Furthermore, the carbonyl group can be converted into other functional groups, such as an alcohol via reduction or an amine via reductive amination. The synthesis of various benzophenone derivatives often involves Friedel-Crafts acylation or cross-coupling reactions. nih.gov

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental composition. For 3-Chloro-3',5'-dimethylbenzophenone, the molecular formula is C₁₅H₁₃ClO chemicalbook.com.

The theoretical (monoisotopic) mass of this compound can be calculated based on the exact masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, and ¹⁶O). An HRMS analysis would be expected to yield a measured mass that corresponds extremely closely to this theoretical value, typically within a few parts per million (ppm). This high degree of accuracy allows for the differentiation between compounds with the same nominal mass but different elemental formulas, thereby confirming the composition as C₁₅H₁₃ClO.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₅H₁₃ClO |

| Theoretical Monoisotopic Mass (Da) | 244.0655 |

| Nominal Mass (Da) | 244 |

Note: The theoretical monoisotopic mass is calculated and represents the expected primary ion peak in a high-resolution mass spectrum. No experimental HRMS data was publicly available in the searched sources.

Electronic Absorption and Emission Spectroscopy of this compound

Electronic spectroscopy provides insight into the electronic transitions within a molecule upon absorption of ultraviolet or visible light and its subsequent relaxation pathways through fluorescence or phosphorescence.

The UV-Vis spectrum of benzophenone (B1666685) and its derivatives is characterized by distinct absorption bands corresponding to different electronic transitions. mdpi.com The spectrum of this compound is expected to be consistent with this general profile, exhibiting two main types of transitions:

π → π* Transitions: These are typically strong absorptions occurring at lower wavelengths. They involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic rings and the carbonyl group. For benzophenone itself, a strong π → π* band is observed around 250 nm. mdpi.comscialert.net The presence of the chloro and dimethyl substituents on the phenyl rings may cause a slight shift (either bathochromic or hypsochromic) in the absorption maximum.

n → π* Transitions: This is a weaker, symmetry-forbidden transition that involves the excitation of a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital. mdpi.com In benzophenone, this transition appears as a weaker band at longer wavelengths, typically around 330-340 nm. mdpi.com This band is sensitive to solvent polarity; it often experiences a blue shift (hypsochromic shift) in polar, protic solvents due to the stabilization of the non-bonding ground state electrons through hydrogen bonding. mdpi.comscialert.net

While specific experimental λmax values for this compound are not available in the reviewed literature, the expected absorption bands are summarized below based on the known behavior of substituted benzophenones.

Table 2: Expected UV-Vis Absorption Bands for this compound

| Transition Type | Expected Wavelength (λmax) Range | Relative Intensity |

| π → π | ~250 - 265 nm | Strong |

| n → π | ~330 - 350 nm | Weak |

Note: The exact λmax values are dependent on the solvent used.

The photophysical properties of benzophenones are dominated by a highly efficient intersystem crossing (ISC) process.

Fluorescence: Upon excitation to the first excited singlet state (S₁), benzophenone molecules undergo extremely rapid and efficient ISC to the lower-energy triplet state (T₁). researchgate.netacs.org This process is typically much faster than radiative decay from the S₁ state (fluorescence). Consequently, the fluorescence quantum yield for benzophenone and its derivatives is generally very low, and often, no significant fluorescence is observed at room temperature. researchgate.net

Phosphorescence: Due to the efficient population of the triplet state, many benzophenone derivatives exhibit phosphorescence, which is radiative decay from the T₁ state to the S₀ ground state. This emission occurs at a longer wavelength than fluorescence and has a much longer lifetime. For many substituted benzophenones, phosphorescence is most readily observed in rigid media at low temperatures, such as at 77 K (liquid nitrogen temperature). nih.govhitachi-hightech.com The phosphorescence spectrum of benzophenone in ethanol (B145695) at 77 K shows characteristic vibrational fine structure with peaks around 414 nm, 443 nm, and 477 nm. hitachi-hightech.com The phosphorescence lifetime for benzophenone is typically in the millisecond range under these conditions. rsc.org It is expected that this compound would exhibit similar phosphorescent behavior.

X-ray Crystallography for Solid-State Molecular Geometry

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate data on bond lengths, bond angles, and torsion angles, defining the molecule's conformation.

Table 3: Predicted Molecular Geometry Parameters for this compound

| Parameter | Predicted Value / Feature |

| Core Geometry | Trigonal planar at the carbonyl carbon |

| Phenyl Ring Orientation | Both rings twisted relative to the C=O plane |

| Inter-ring Dihedral Angle | Significant, leading to a non-planar "butterfly" conformation |

| C=O Bond Length | ~1.22 Å |

| C-Cl Bond Length | ~1.74 Å |

| Aromatic C-C Bond Length | ~1.39 Å |

Note: These values are predictions based on the general structure of benzophenones and related molecules. A definitive structure requires experimental X-ray diffraction analysis.

Computational and Theoretical Investigations of 3 Chloro 3 ,5 Dimethylbenzophenone

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is a widely used and effective method for calculating the ground-state properties of molecules. For a compound like 3-Chloro-3',5'-dimethylbenzophenone, DFT calculations would typically be performed using a functional such as B3LYP or PBE0, combined with a suitable basis set like 6-311++G(d,p).

Optimized Geometries and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles.

Conformational analysis would also be essential to identify the most stable conformer(s) of the molecule. This is particularly important for a molecule with rotatable bonds, such as the phenyl rings in benzophenone (B1666685). By systematically rotating these bonds and calculating the energy of each resulting conformation, a potential energy surface can be mapped out, revealing the global and local energy minima.

Illustrative Data Table for Optimized Geometry (Hypothetical): This table demonstrates the type of data that would be generated from a DFT optimization. The values are not real.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | 1.22 Å |

| C-Cl | 1.75 Å | |

| C-C (Aromatic) | 1.39 - 1.41 Å | |

| C-CH3 | 1.52 Å | |

| Bond Angle | Cl-C-C | 119.5° |

| C-CO-C | 121.0° | |

| Dihedral Angle | Phenyl-CO-Phenyl | 55.0° |

Electronic Structure: Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. bldpharm.com A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability. bldpharm.com

For this compound, a HOMO-LUMO analysis would reveal how the chloro and dimethyl substituents influence the electronic distribution and reactivity of the benzophenone core.

Illustrative Data Table for HOMO-LUMO Analysis (Hypothetical): This table shows the kind of data a HOMO-LUMO analysis would yield. The values are not real.

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Prediction of Spectroscopic Parameters (e.g., NMR shifts, vibrational frequencies)

Computational methods are invaluable for predicting and interpreting spectroscopic data.

Vibrational Frequencies (IR and Raman): By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies of the molecule can be predicted. These theoretical frequencies can then be compared with experimental Infrared (IR) and Raman spectra to aid in the assignment of the observed vibrational modes. nih.gov For this compound, this would help identify the characteristic stretching and bending vibrations of the carbonyl group, the C-Cl bond, and the aromatic rings. It's common practice to scale the calculated frequencies to better match experimental values, as the theoretical calculations often assume a harmonic oscillator model. nih.gov

NMR Chemical Shifts: The magnetic shielding of each nucleus in the molecule can be calculated, which in turn allows for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nist.gov These predictions are highly sensitive to the molecular geometry and electronic environment, making them a powerful tool for structure elucidation. nist.gov For this compound, theoretical NMR shifts would help to assign the signals of the different protons and carbons in the molecule.

Illustrative Data Table for Predicted Vibrational Frequencies (Hypothetical): This table illustrates the type of data that would be generated. The values are not real.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(C=O) | 1685 | 1660 | Carbonyl Stretch |

| ν(C-Cl) | 750 | 740 | C-Cl Stretch |

| ν(C-H) aromatic | 3100-3000 | 3080-3010 | Aromatic C-H Stretch |

| ν(C-H) methyl | 2980-2870 | 2960-2850 | Methyl C-H Stretch |

Reaction Mechanism Modeling using Computational Methods

Computational methods can be used to model the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, a reaction profile can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing insights into the kinetics and thermodynamics of the reaction. For example, the mechanism of a nucleophilic attack on the carbonyl carbon or an electrophilic aromatic substitution on one of the phenyl rings could be investigated. alfachemch.com

Non-Linear Optical (NLO) Properties Theoretical Assessment

Molecules with extended π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, which are of interest for applications in photonics and optoelectronics. The NLO response of a molecule can be theoretically assessed by calculating its polarizability (α) and first-order hyperpolarizability (β). DFT calculations are a common method for predicting these properties. For this compound, the presence of the electron-withdrawing chloro group and electron-donating methyl groups could potentially lead to a non-zero hyperpolarizability, making it a candidate for NLO applications. The theoretical assessment would involve calculating these parameters to estimate the magnitude of the NLO response.

Illustrative Data Table for NLO Properties (Hypothetical): This table shows the kind of data an NLO assessment would provide. The values are not real.

| Property | Calculated Value (a.u.) |

| Dipole Moment (μ) | 2.5 D |

| Mean Polarizability (<α>) | 250 |

| First Hyperpolarizability (β_tot) | 1.5 x 10⁻³⁰ |

Role and Utility of 3 Chloro 3 ,5 Dimethylbenzophenone in Specialized Chemical Contexts

As a Building Block in Complex Organic Synthesis

3-Chloro-3',5'-dimethylbenzophenone serves as a key intermediate and building block in the construction of more complex molecular architectures. Its synthesis is often achieved via a Friedel-Crafts acylation reaction, where 3,5-dimethylbenzene is acylated with 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst. This reaction itself represents a fundamental strategy for creating a more complex molecule from simpler precursors.

The utility of this compound as a building block stems from the distinct reactivity of its functional groups. The chlorine atom on the phenyl ring is susceptible to displacement through various cross-coupling reactions. For instance, it can participate in palladium-catalyzed reactions like the Suzuki coupling to form new carbon-carbon bonds, creating biaryl structures. Similarly, it can undergo Buchwald-Hartwig amination to introduce nitrogen-containing functional groups. chemicalbook.com The presence of the dimethyl-substituted phenyl ring and the ketone functionality allows for further selective modifications at other positions of the molecule. This multi-functional nature enables chemists to use this compound as a scaffold, sequentially or selectively modifying its different parts to assemble intricate target molecules.

| Synthetic Reaction Type | Precursors | Product Type |

| Friedel-Crafts Acylation | 3-chlorobenzoyl chloride, 3,5-dimethylbenzene | This compound |

| Suzuki Coupling | This compound, Arylboronic acid/ester | Biaryl-substituted benzophenone (B1666685) |

| Buchwald-Hartwig Amination | This compound, Amine | Amino-substituted benzophenone |

Applications in Coordination and Organometallic Chemistry

The field of coordination and organometallic chemistry has shown considerable interest in ligands derived from versatile organic molecules. canchemtrans.ca While direct studies on this compound as a ligand are not extensively documented, its structure contains key features that make it a promising candidate for such applications.

The most prominent feature of this compound for metal coordination is the carbonyl group (C=O). The oxygen atom possesses lone pairs of electrons, making it a Lewis basic site capable of coordinating to a variety of metal centers. As a neutral monodentate ligand, it can bind to metal ions, forming metal-ketone complexes.

The electronic properties of the ligand, influenced by the electron-withdrawing chloro substituent and the electron-donating dimethyl substituents, can modulate the electron density on the carbonyl oxygen. This, in turn, affects the strength and nature of the metal-ligand bond. Researchers in ligand design can exploit these features to fine-tune the steric and electronic environment around a metal center, which is crucial for controlling the properties and reactivity of the resulting metal complex. The synthesis of such complexes would typically involve reacting the benzophenone derivative with a suitable metal salt in an appropriate solvent. canchemtrans.ca

Metal complexes containing benzophenone-type ligands hold potential for catalysis. The combination of a photoactive ligand with a catalytically active metal center can lead to novel photocatalytic systems. In such a system, the benzophenone unit could serve as the "antenna" that absorbs light energy, which is then transferred to the metal center to initiate or drive a catalytic cycle.

For example, a metal complex of this compound could potentially be used in photoredox catalysis. Upon irradiation, the ligand could facilitate electron transfer processes involving the metal center, enabling it to catalyze a range of organic transformations, such as cross-coupling reactions or polymerizations. The specific substituents on the benzophenone ligand would influence the redox potential and photophysical properties of the complex, allowing for the tuning of its catalytic activity.

Investigation of its Potential in Materials Science Research

The exploration of a compound's potential in materials science typically involves evaluating its physical and chemical properties to determine its suitability for various applications. For a substituted benzophenone like this compound, research would generally focus on its photophysical, thermal, and mechanical properties, and how the incorporation of this molecule could influence the characteristics of polymers, organic electronics, or other advanced materials.

Hypothetically, the presence of a chlorine atom and methyl groups on the benzophenone backbone could be investigated for several purposes. The chlorine atom, being an electron-withdrawing group, might be studied for its influence on the electronic properties of materials, potentially for applications in organic semiconductors or photoinitiators. The methyl groups, being electron-donating, could be explored for their impact on solubility, processability, and the tuning of photophysical properties such as absorption and emission wavelengths.

However, at present, there are no published studies that provide concrete data or detailed findings on these or any other potential materials science applications of this compound. The scientific community has not yet reported on its use as a monomer in polymerization, as a component in photocurable resins, as a building block for organic light-emitting diodes (OLEDs), or in any other specific materials science context.

Consequently, the creation of data tables detailing research findings, which would typically include metrics such as glass transition temperatures, thermal decomposition temperatures, photoluminescence quantum yields, or charge carrier mobilities, is not possible. The absence of such data underscores the nascent or perhaps unexplored nature of this particular compound's role in materials science research.

Future research may yet uncover valuable applications for this compound in this field, but for now, it remains a compound of potential rather than one with a documented track record in materials innovation.

Q & A

Q. What are the recommended laboratory synthesis methods for 3-Chloro-3',5'-dimethylbenzophenone?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation, leveraging chloro-substituted benzoyl chlorides and dimethylbenzene derivatives. Key steps include:

- Catalyst Selection : Use anhydrous AlCl₃ or FeCl₃ as Lewis catalysts to activate the acyl chloride.

- Solvent Optimization : Perform reactions in dichloromethane or nitrobenzene under inert atmospheres to prevent side reactions.

- Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate eluent) and confirm purity (>98%) using HPLC .

Example Reaction Conditions :

| Parameter | Value |

|---|---|

| Temperature | 0–5°C (initial), then RT |

| Reaction Time | 12–24 hours |

| Yield | 65–75% |

Q. What safety protocols are critical for handling this compound?

- Methodological Answer : Adhere to OSHA Hazard Communication Standard (HCS) guidelines:

- Storage : Store at 0–6°C in sealed, light-resistant containers to prevent degradation .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or handling powders.

- Exposure Limits : Follow Protective Action Criteria (PAC):

| PAC Level | Concentration (mg/m³) |

|---|---|

| PAC-1 | 2.1 |

| PAC-2 | 23 |

| PAC-3 | 140 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Combine multiple techniques for structural confirmation:

- NMR : ¹H/¹³C NMR to identify aromatic protons (δ 6.8–7.5 ppm) and carbonyl groups (δ 195–205 ppm).

- FT-IR : Look for C=O stretches (~1660 cm⁻¹) and C-Cl vibrations (~550 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ion peak at m/z 244.72 (C₁₅H₁₃ClO) .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?

- Methodological Answer : DFT studies (e.g., B3LYP/6-311++G(d,p)) predict:

- Hyperpolarizability : High β values (~3.5 × 10⁻³⁰ esu) suggest nonlinear optical (NLO) potential .

- Vibrational Modes : Simulated FT-IR/Raman spectra align with experimental data, resolving ambiguities in C-Cl and C=O assignments .

- HOMO-LUMO Gap : A narrow gap (~4.2 eV) indicates charge-transfer interactions in crystal lattices .

Q. What strategies resolve contradictions in reported reaction mechanisms for halogenated benzophenones?

- Methodological Answer : Address discrepancies via:

- Systematic Review : Screen literature using inclusion criteria (e.g., peer-reviewed studies, consistent experimental conditions) as outlined in toxicological profiles .

- Comparative Kinetics : Replicate disputed reactions (e.g., oxidation of D-glucose with Ru complexes) under controlled variables (pH, solvent polarity) .

- Intermediate Trapping : Use UV-Vis spectroscopy (λmax 252–282 nm) to detect transient species like 3-chloroindolenine derivatives .

Q. What methodologies optimize crystal growth of this compound for NLO applications?

- Methodological Answer : Apply Bridgman-Stockbarger crystal growth:

- Melt Preparation : Purify raw material via zone refining to >99.5% purity.

- Temperature Gradient : Maintain a vertical gradient of 2–5°C/cm for controlled nucleation.

- Characterization : Use X-ray diffraction (XRD) to confirm monoclinic crystal systems and SHG (second-harmonic generation) tests for NLO efficiency .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data for this compound in polar vs. nonpolar solvents?

- Methodological Answer : Conduct a solvent polarity study:

- Experimental Design : Measure solubility in 10+ solvents (e.g., hexane, DMSO, ethanol) via gravimetric analysis.

- Statistical Validation : Apply ANOVA to compare datasets and identify outliers.

- Molecular Dynamics (MD) : Simulate solvent interactions using software like Gaussian to reconcile empirical and computational results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.